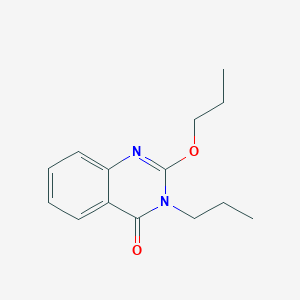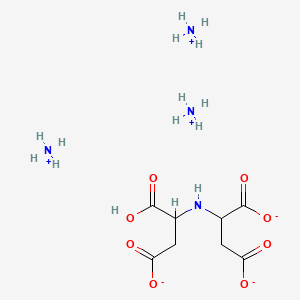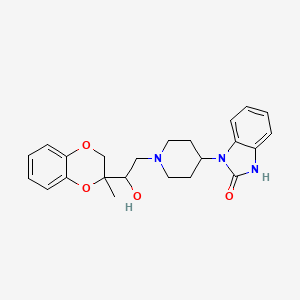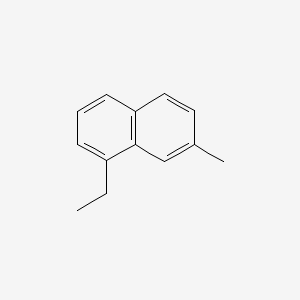
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the ethanamine moiety. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives with varying substituents. Examples include:
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory activities.
Tetrahydroisoquinoline: A structural analog with potential neuroprotective effects.
Uniqueness
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride is unique due to its specific structural features, such as the diethylamino group and the dimethoxy isoquinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
126356-32-9 |
|---|---|
Formule moléculaire |
C21H36Cl2N2O3 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
2-[2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)ethoxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H34N2O3.2ClH/c1-7-23(8-2)10-12-26-11-9-18-17-14-20(25-6)19(24-5)13-16(17)15-21(3,4)22-18;;/h13-14H,7-12,15H2,1-6H3;2*1H |
Clé InChI |
IZIFZSXCHQDJQG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOCCC1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



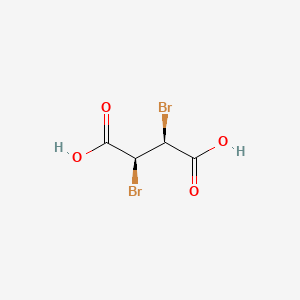

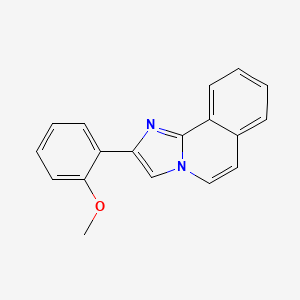

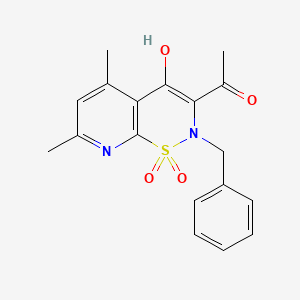
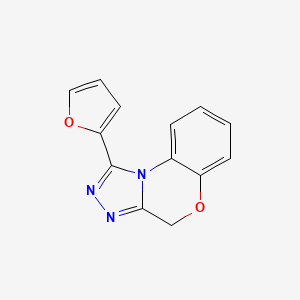
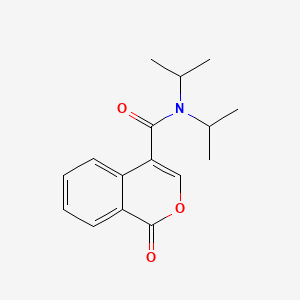
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)

